4-Chloro-6-fluoroquinoline-3-carboxylic acid

描述

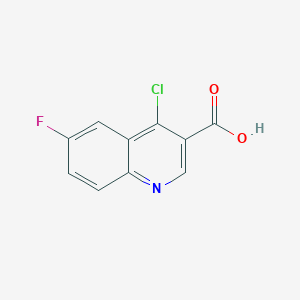

4-Chloro-6-fluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with ethyl 2-fluoroacetoacetate under acidic conditions to form the quinoline ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine and fluorine atoms at positions 4 and 6 undergo nucleophilic substitution, enabling structural diversification.

Key Reagents/Conditions:

- Piperazine derivatives : React at 130°C in polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) to yield antibacterial intermediates .

- Sodium methoxide : Facilitates methoxy substitution in ethanol at reflux .

- Thiophenol : Forms thioether derivatives under basic conditions (pH 9–10) .

Example Reaction: Table 1: Substitution Reaction Outcomes

Oxidation and Reduction Pathways

The quinoline core undergoes redox transformations:

Oxidation

- N-Oxide formation : Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane yields the N-oxide derivative, enhancing DNA intercalation properties .

- Carboxylic acid activation : Converts to acyl chlorides using SOCl₂ for esterification.

Reduction

- Dihydroquinoline formation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, altering electronic properties.

Mechanistic Insight:

Quinoline N-oxides exhibit increased dipole moments (μ = 5.2 D vs. 3.8 D for parent compound), improving solubility and target binding .

Coupling Reactions

The C-3 carboxylic acid participates in cross-coupling:

Suzuki-Miyaura Coupling:

- Boronic acids : Pd(PPh₃)₄ catalyzes aryl-aryl bond formation at 80°C, yielding biaryl derivatives .

- Example : Reaction with phenylboronic acid produces 3-biphenylcarboxylic acid analogues (IC₅₀ = 12 nM vs. ALDH1A1) .

Esterification/Hydrolysis:

- Ethyl ester formation : HCl/EtOH reflux converts the acid to ethyl ester (83% yield) .

- Hydrolysis : NaOH/EtOH regenerates the carboxylic acid from esters.

Cyclization and Heterocycle Formation

The carboxylic acid group facilitates heterocyclic ring formation:

Triazole Derivatives:

- Reagents : Thiosemicarbazide/HCl cyclizes to 1,2,4-triazolo[3,4-b]thiadiazines, showing antiviral activity (EC₅₀ = 0.8 μM vs. HIV-1) .

Pyrazoloquinolines:

- Conditions : Hydrazine hydrate/EtOH forms pyrazolo[4,3-c]quinolin-3-ones with anticancer activity (IC₅₀ = 2.1 μM vs. MDA-MB-435) .

pH-Dependent Reactivity

The compound’s anionic character (pKa = 5.8) enhances reactivity under acidic conditions:

- Protonation at N-1 : Increases membrane permeability in bacterial cells (10-fold accumulation at pH 5 vs. pH 7) .

- Antimicrobial potency : MIC values decrease 4–8× against S. aureus at pH 5.5 compared to zwitterionic fluoroquinolones .

Industrial-Scale Modifications

Continuous Flow Synthesis:

- Residence time : 12 min at 150°C achieves 94% yield in thienylpiperazine substitutions .

- Purification : Crystallization from ethanol/water mixtures (purity >99.5%) .

This reactivity profile underscores this compound’s utility in synthesizing bioactive molecules. Its dual halogen substitution and carboxylic acid group enable precise structural tuning, making it a cornerstone in antimicrobial and anticancer drug development .

科学研究应用

Medicinal Chemistry

4-Chloro-6-fluoroquinoline-3-carboxylic acid is predominantly utilized in the development of pharmaceuticals due to its ability to serve as a building block for various drug candidates. Notable applications include:

- Antimicrobial Agents : The compound has been investigated for its potential as an antimicrobial agent. It serves as a precursor in the synthesis of quinolone antibiotics, which are effective against a broad spectrum of bacteria.

- Anticancer Compounds : Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Biological Studies

The biological activity of this compound is under investigation for several mechanisms:

- Enzyme Inhibition : Studies indicate that derivatives can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

- Antiparasitic Activity : Certain derivatives have shown promise against Plasmodium species, suggesting potential applications in malaria treatment .

Material Science

Beyond medicinal applications, this compound is also explored in material science:

- Synthesis of Novel Materials : It is used in creating materials with specific electronic and optical properties, which can be applied in sensors and advanced electronic devices.

Table 1: Summary of Research Findings

作用机制

The mechanism of action of 4-Chloro-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound often target bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The quinoline ring system is known to intercalate with DNA, disrupting essential biological processes .

相似化合物的比较

Similar Compounds

- 6-Fluoroquinoline-3-carboxylic acid

- 4-Chloroquinoline-3-carboxylic acid

- 4-Fluoroquinoline-3-carboxylic acid

Uniqueness

4-Chloro-6-fluoroquinoline-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives with potential biological activity .

生物活性

4-Chloro-6-fluoroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline class, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on various research studies.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₆ClFNO₂, with a molecular weight of approximately 225.60 g/mol. The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with chlorine and fluorine substituents enhancing its reactivity and biological activity. The carboxylic acid functional group at the 3 position contributes to its solubility and potential interactions in biological systems.

The mechanism of action for this compound primarily involves its interaction with bacterial enzymes critical for DNA replication. It targets DNA gyrase and topoisomerase IV, which are essential for bacterial DNA cleavage and ligation processes. By inhibiting these enzymes, the compound disrupts bacterial DNA replication, leading to cell death .

Additionally, the quinoline structure allows for intercalation with DNA, further contributing to its antibacterial properties . The presence of the carboxylic acid group has been shown to be crucial for antimicrobial activity, as it enhances the compound's ability to interact with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been studied against various Gram-positive and Gram-negative bacteria, showing effectiveness comparable to established fluoroquinolone antibiotics .

Table 1: Summary of Antimicrobial Activity

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate activity |

Other Biological Activities

In addition to its antimicrobial properties, studies have suggested potential antiviral , anticancer , and anti-inflammatory activities associated with this compound:

- Antiviral Activity : Some derivatives have shown promise against viral infections by inhibiting viral replication pathways .

- Anticancer Activity : Research indicates that certain modifications of the quinoline structure can enhance cytotoxic effects against cancer cell lines .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives may exhibit anti-inflammatory properties through modulation of inflammatory pathways .

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new therapeutic agent in combating resistant infections .

- Synthesis and Modification : Research focused on synthesizing novel derivatives of this compound through various chemical modifications. These derivatives exhibited enhanced biological activities, suggesting that structural modifications can lead to improved pharmacological profiles .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound's interaction with DNA gyrase leads to increased production of reactive oxygen species (ROS), which contribute to bacterial cell death. This dual mechanism enhances its effectiveness against resistant strains .

属性

IUPAC Name |

4-chloro-6-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMDTRIVHUEXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392547 | |

| Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-67-0 | |

| Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。